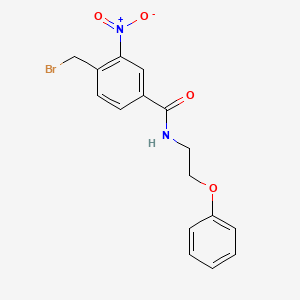
4-(Bromomethyl)-3-nitro-N-(2-phenoxyethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-3-nitro-N-(2-phenoxyethyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromomethyl group, a nitro group, and a phenoxyethyl group attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-3-nitro-N-(2-phenoxyethyl)benzamide typically involves multiple steps One common method starts with the nitration of a benzamide derivative to introduce the nitro group This is followed by bromination to add the bromomethyl group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully chosen to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
4-(Bromomethyl)-3-nitro-N-(2-phenoxyethyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The bromomethyl group can be substituted with other nucleophiles.
Substitution: The bromomethyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromomethyl group can yield a variety of functionalized benzamides.
Aplicaciones Científicas De Investigación
4-(Bromomethyl)-3-nitro-N-(2-phenoxyethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(Bromomethyl)-3-nitro-N-(2-phenoxyethyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Chloromethyl)-3-nitro-N-(2-phenoxyethyl)benzamide
- 4-(Bromomethyl)-3-nitro-N-(2-methoxyethyl)benzamide
- 4-(Bromomethyl)-3-nitro-N-(2-phenylethyl)benzamide
Uniqueness
4-(Bromomethyl)-3-nitro-N-(2-phenoxyethyl)benzamide is unique due to the combination of its functional groups. The presence of both a bromomethyl and a nitro group allows for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis. Additionally, the phenoxyethyl group can enhance its biological activity and solubility, making it a valuable compound for research and development.
Propiedades
Número CAS |
651026-69-6 |
|---|---|
Fórmula molecular |
C16H15BrN2O4 |
Peso molecular |
379.20 g/mol |
Nombre IUPAC |
4-(bromomethyl)-3-nitro-N-(2-phenoxyethyl)benzamide |
InChI |
InChI=1S/C16H15BrN2O4/c17-11-13-7-6-12(10-15(13)19(21)22)16(20)18-8-9-23-14-4-2-1-3-5-14/h1-7,10H,8-9,11H2,(H,18,20) |
Clave InChI |
LAFINYLYHBBKJE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCCNC(=O)C2=CC(=C(C=C2)CBr)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


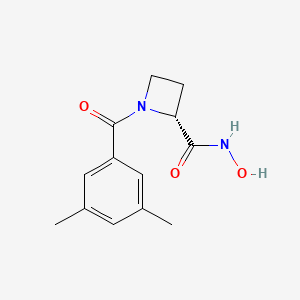
![{4-[(4-Azidophenyl)ethynyl]phenyl}methanethiol](/img/structure/B12604669.png)
![4-[(3R)-3,7-Dimethylocta-1,6-dien-3-yl]cyclohex-3-en-1-one](/img/structure/B12604674.png)
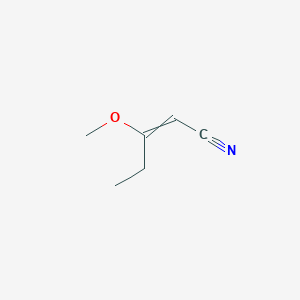
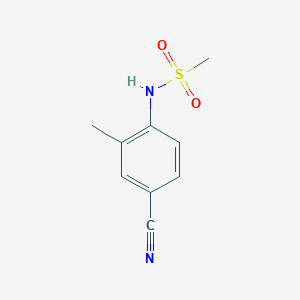

![Propanamide, 2-[4-[(7-chloro-2-quinolinyl)oxy]phenoxy]-N,N-dimethyl-](/img/structure/B12604699.png)
![4-[2-(Non-4-en-1-yl)-1,3-dithian-2-yl]butan-1-ol](/img/structure/B12604712.png)
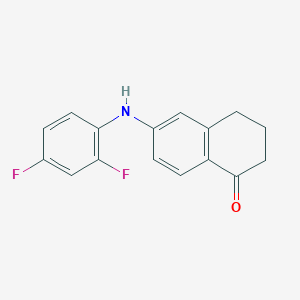
![1-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]ethan-1-one](/img/structure/B12604727.png)
![2-{(E)-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]amino}phenol](/img/structure/B12604731.png)
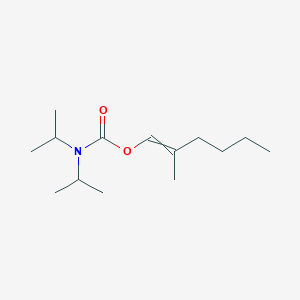

![5-{[4-(Piperidin-1-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B12604740.png)
